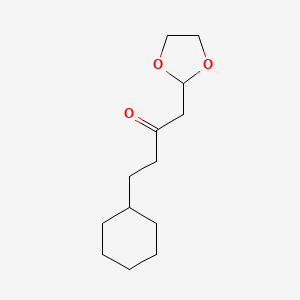
4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one
説明
“4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one” is a chemical compound with the molecular formula C17H24O3S . It is also known by its IUPAC name "4-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-butanone" .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group, a butanone group, and a 1,3-dioxolane group . The presence of these groups can influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 461.8±45.0 °C at 760 mmHg, and a flash point of 233.1±28.7 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 64 Å2, and it has an ACD/LogP of 4.32 .科学的研究の応用
Gold-Catalyzed Cycloaddition
Rao and Chan (2014) described a method to prepare 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes using gold(I)-catalyzed cycloaddition. This process involves acyloxy migration, cyclopropenation, and cycloreversion, demonstrating the potential of this compound in complex chemical syntheses.
Low-Cost and Scalable Synthesis
Zha et al. (2021) developed a cost-effective and scalable synthesis method for a cyclohexanone-related compound. This method utilizes inexpensive materials and simple reaction conditions, highlighting the compound's accessibility for various research applications.
Diastereoselective Synthesis
Braun et al. (1995) explored the one-pot cascade reactions to synthesize tricyclic compounds. This process demonstrates the compound's role in the diastereoselective synthesis of complex structures, useful in organic chemistry research.
Polymer Studies
Ilter et al. (2002) investigated the thermal degradation of polymers derived from 1,3-dioxolane. Their research offers insights into the stability and degradation pathways of polymers, relevant in materials science.
Synthesis of Monoprotected 1,4-Diketones
Mosca et al. (2001) studied the photosensitized alkylation of enones with 1,3-dioxolanes, leading to the synthesis of 1,4-diketones. This research highlights the compound's role in photochemistry and organic synthesis.
Anticholinergic Potency Study
Brimblecombe et al. (1971) described the synthesis and study of certain 1,3-dioxolans with anticholinergic properties. This study offers insights into the medicinal chemistry aspects of this compound.
Conformational Analysis of Saturated Heterocycles
Jones et al. (1973) analyzed the conformation of spirodioxolans, providing valuable information on the structural aspects of these heterocycles.
Chiral Acyl Radical Equivalents
Stien et al. (1997) investigated the diastereoselectivity of cyclizations of certain 1,3-dioxolans. This research contributes to the field of stereochemistry and radical chemistry.
将来の方向性
特性
IUPAC Name |
4-cyclohexyl-1-(1,3-dioxolan-2-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c14-12(10-13-15-8-9-16-13)7-6-11-4-2-1-3-5-11/h11,13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEIMZRJTVNJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241483 | |
| Record name | 2-Butanone, 4-cyclohexyl-1-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one | |
CAS RN |
1263365-86-1 | |
| Record name | 2-Butanone, 4-cyclohexyl-1-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 4-cyclohexyl-1-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



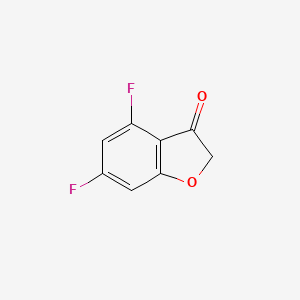
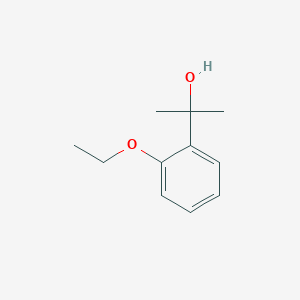
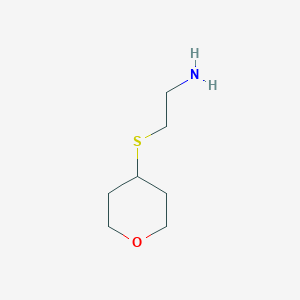
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol](/img/structure/B1428356.png)
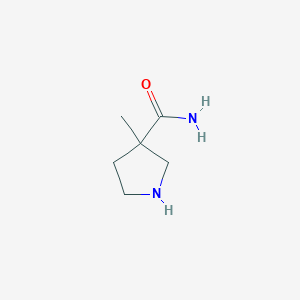
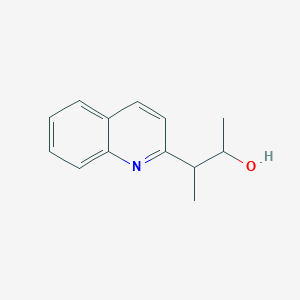
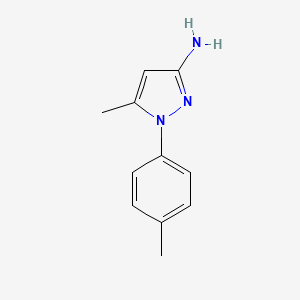
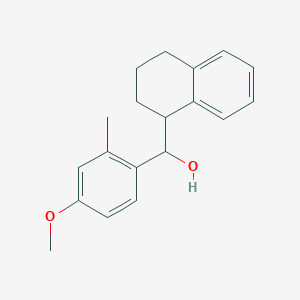
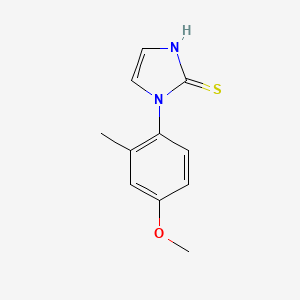
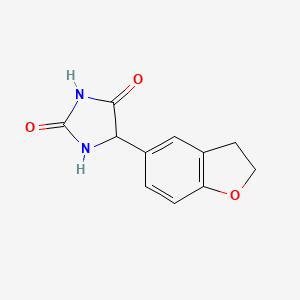
![N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428368.png)
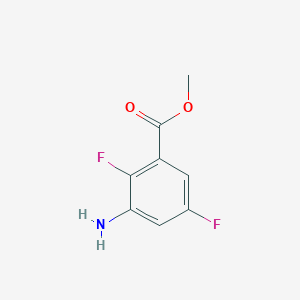
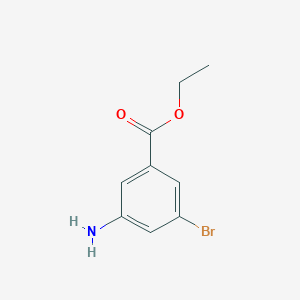
![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)